(Rac)-BRD0705: A Technical Guide to a Selective GSK3α Inhibitor
(Rac)-BRD0705: A Technical Guide to a Selective GSK3α Inhibitor
(Rac)-BRD0705 is the racemic mixture of BRD0705, a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). This document provides a comprehensive technical overview of (Rac)-BRD0705 and its active enantiomer, BRD0705, for researchers, scientists, and drug development professionals. The focus is on the core pharmacology, experimental applications, and the underlying signaling pathways modulated by this compound.
Core Concepts
BRD0705 is a small molecule that exhibits significant selectivity for the GSK3α isoform over its close paralog, GSK3β.[1][2] This selectivity is a key feature, as it allows for the dissection of the individual roles of these two kinases in various biological processes. Notably, the selective inhibition of GSK3α by BRD0705 does not lead to the stabilization of β-catenin, a critical event in the canonical Wnt signaling pathway that is often associated with the oncogenic effects of non-selective GSK3 inhibitors.[3][4] The inactive enantiomer of BRD0705 is BRD5648.
The primary therapeutic potential of BRD0705 that has been explored is in the treatment of Acute Myeloid Leukemia (AML).[4] In AML cells, BRD0705 has been shown to induce myeloid differentiation and impair colony formation, suggesting its potential as a differentiation-inducing therapeutic agent.
Quantitative Data
The following tables summarize the key quantitative data for BRD0705 and its related compounds.
| Compound | Target | IC50 (nM) | Kd (µM) | Selectivity (over GSK3β) | Reference |
| BRD0705 | GSK3α | 66 | 4.8 | ~8-fold | |
| GSK3β | 515 | - | |||
| (Rac)-BRD0705 | GSK3α | - | - | Less active than BRD0705 | |
| BRD5648 | GSK3α / GSK3β | - | - | Inactive enantiomer | - |
Table 1: In vitro potency and selectivity of BRD0705.
| Cell Line | Assay Type | Effect of BRD0705 | Reference |
| U937 | Western Blot | Time and concentration-dependent decrease in p-GSK3α (Tyr279) | |
| MOLM-13 | Colony Formation Assay | Impaired colony formation | |
| TF-1 | Colony Formation Assay | Impaired colony formation | |
| MV4-11 | Colony Formation Assay | Impaired colony formation | |
| HL-60 | Colony Formation Assay | Impaired colony formation | |
| NB4 | Colony Formation Assay | Impaired colony formation |
Table 2: Cellular activity of BRD0705 in AML cell lines.
Signaling Pathways
Selective GSK3α Inhibition and the Wnt/β-Catenin Pathway
A significant advantage of BRD0705's selectivity is its ability to inhibit GSK3α without activating the Wnt/β-catenin signaling pathway. In the canonical Wnt pathway, a "destruction complex" containing both GSK3α and GSK3β phosphorylates β-catenin, targeting it for degradation. Inhibition of both GSK3 isoforms leads to β-catenin stabilization, nuclear translocation, and transcription of Wnt target genes, which can have oncogenic consequences. BRD0705, by selectively inhibiting GSK3α, does not disrupt the function of the destruction complex sufficiently to cause β-catenin stabilization.
Downstream Effects of GSK3α Inhibition in AML
In AML, the inhibition of GSK3α by BRD0705 leads to the induction of myeloid differentiation. This is thought to be mediated, in part, through the regulation of key transcription factors involved in hematopoiesis. GSK3 has been shown to regulate the expression and/or activity of c-Myb and MafB, transcription factors with opposing roles in myeloid differentiation. By inhibiting GSK3α, BRD0705 may alter the balance of these and other factors to promote the differentiation of leukemic blasts.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol is a general guideline for determining the IC50 of (Rac)-BRD0705 or BRD0705 against GSK3α using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay such as LanthaScreen™.
Materials:
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Recombinant human GSK3α enzyme
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LanthaScreen™ Eu-anti-tag antibody
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Fluorescently labeled kinase tracer (ATP-competitive)
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Kinase buffer
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ATP
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(Rac)-BRD0705 or BRD0705
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384-well assay plates
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TR-FRET plate reader
Procedure:
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Compound Preparation: Prepare a serial dilution of (Rac)-BRD0705 or BRD0705 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
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Kinase Reaction:
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Add kinase, Eu-anti-tag antibody, and the test compound to the wells of a 384-well plate.
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Initiate the kinase reaction by adding the fluorescently labeled tracer and ATP.
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Incubate at room temperature for 60 minutes.
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-
Detection: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
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Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blotting for Phospho-GSK3α
This protocol describes the detection of phosphorylated GSK3α in AML cells treated with BRD0705.
Materials:
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AML cell lines (e.g., U937)
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BRD0705
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies:
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Rabbit anti-phospho-GSK3α (Ser21)/GSK3β (Ser9) (e.g., Cell Signaling Technology #9327, 1:1000 dilution)
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Rabbit anti-GSK3α
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Mouse anti-β-actin
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-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
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Enhanced chemiluminescence (ECL) substrate
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Chemiluminescence imaging system
Procedure:
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Cell Treatment: Seed U937 cells and treat with various concentrations of BRD0705 (e.g., 10, 20, 40 µM) for different time points (e.g., 2, 4, 8, 24 hours).
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Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting:
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Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
AML Colony Formation Assay
This protocol is for assessing the effect of BRD0705 on the clonogenic potential of AML cells.
Materials:
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AML cell lines (e.g., MOLM-13)
-
BRD0705
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Methylcellulose-based medium (e.g., MethoCult™ H4434)
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6-well plates
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Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Suspend MOLM-13 cells in the methylcellulose medium containing various concentrations of BRD0705. A typical seeding density for MOLM-13 is around 150-200 cells per well of a 6-well plate.
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Plating: Plate the cell suspension into 6-well plates.
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Incubation: Incubate the plates in a humidified incubator for 7-14 days until colonies are visible.
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Colony Counting: Count the number of colonies (defined as a cluster of >50 cells) in each well.
-
Data Analysis: Normalize the colony counts in the treated wells to the vehicle control to determine the percentage of colony formation inhibition.
In Vivo AML Mouse Model (MLL-AF9)
This protocol outlines a general procedure for evaluating the efficacy of BRD0705 in a murine MLL-AF9 xenograft model of AML.
Materials:
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Luciferase-expressing MLL-AF9 AML cells
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Immunocompromised mice (e.g., NSG)
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BRD0705 formulated for oral gavage
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Bioluminescence imaging system
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D-luciferin
Procedure:
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Model Establishment: Intravenously inject a defined number of MLL-AF9-luciferase cells into recipient mice.
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Treatment: Once leukemia is established (confirmed by bioluminescence imaging), randomize the mice into treatment and vehicle control groups. Administer BRD0705 (e.g., 30 mg/kg) or vehicle orally, for example, twice daily.
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Monitoring:
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Monitor the disease progression regularly using bioluminescence imaging. Inject mice with D-luciferin and image after a set time (e.g., 10-15 minutes).
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Monitor animal health and body weight.
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Endpoint: The primary endpoint is typically overall survival. Euthanize mice when they meet predefined humane endpoint criteria.
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Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Compare tumor burden between groups based on bioluminescence signal intensity.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of (Rac)-BRD0705.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3 regulates the expressions of human and mouse c-Myb via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
